2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Formation of Benzoxazole: Cyclization to form the benzoxazole ring.
Condensation: Formation of the imine linkage between the benzoxazole and the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atom can be substituted with other groups.
Substitution: The imine linkage can be hydrolyzed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield various substituted phenols.
Scientific Research Applications
2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Lacks the benzoxazole and imine groups, making it less complex.
4-methyl-1,3-benzoxazole: Lacks the bromine and nitro groups, making it less reactive.
4-nitrophenol: Lacks the bromine, benzoxazole, and imine groups, making it simpler and less versatile.
Uniqueness
2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the benzoxazole ring, in particular, distinguishes it from simpler compounds and enhances its potential for biological and medicinal applications.
Properties
Molecular Formula |
C21H14BrN3O4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-bromo-6-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O4/c1-12-3-2-4-18-19(12)24-21(29-18)13-5-7-15(8-6-13)23-11-14-9-16(25(27)28)10-17(22)20(14)26/h2-11,26H,1H3 |
InChI Key |
XBRULDQEPRAPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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